Arg-phe-NH2, hcl

RFamide pharmacology peptide amidation receptor agonism

Arg-Phe-NH2 hydrochloride (H-Arg-Phe-NH2·HCl, CAS 34388-59-5 / 119051-99-9) is a synthetic C‑terminally amidated dipeptide composed of L‑arginine and L‑phenylalaninamide, with a molecular weight of 320.4 Da (free base) and the molecular formula C₁₅H₂₄N₆O₂. It constitutes the conserved carboxyl‑terminal pharmacophore of the RFamide neuropeptide superfamily, which includes neuropeptide FF (NPFF), kisspeptins, and prolactin‑releasing peptides.

Molecular Formula C15H24N6O2
Molecular Weight 320.39 g/mol
Cat. No. B12324874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArg-phe-NH2, hcl
Molecular FormulaC15H24N6O2
Molecular Weight320.39 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)N)NC(=O)C(CCCN=C(N)N)N
InChIInChI=1S/C15H24N6O2/c16-11(7-4-8-20-15(18)19)14(23)21-12(13(17)22)9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9,16H2,(H2,17,22)(H,21,23)(H4,18,19,20)
InChIKeyCQZWLVDDIOZTJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Arg-Phe-NH2 HCl: Core Structural Identity and Baseline Characteristics for Procurement Decisions


Arg-Phe-NH2 hydrochloride (H-Arg-Phe-NH2·HCl, CAS 34388-59-5 / 119051-99-9) is a synthetic C‑terminally amidated dipeptide composed of L‑arginine and L‑phenylalaninamide, with a molecular weight of 320.4 Da (free base) and the molecular formula C₁₅H₂₄N₆O₂ . It constitutes the conserved carboxyl‑terminal pharmacophore of the RFamide neuropeptide superfamily, which includes neuropeptide FF (NPFF), kisspeptins, and prolactin‑releasing peptides [1]. The hydrochloride salt form is engineered to enhance aqueous solubility and handling stability compared with the free base, making it the preferred physical form for reproducible in vitro and in vivo experimental workflows .

Why Generic RFamide Dipeptides Cannot Substitute for Arg-Phe-NH2 HCl in Receptor Pharmacology and Bioactivity Studies


Although the RFamide family shares a common C‑terminal Arg‑Phe‑NH2 signature, minor structural modifications—such as N‑terminal acylation, residue inversion, or C‑terminal deamidation—produce profound, quantifiable shifts in receptor affinity, selectivity, and functional potency. Systematic SAR studies demonstrate that the non‑amidated analog Arg‑Phe‑OH exhibits drastically reduced agonistic activity at RFamide receptors , while the reverse‑sequence dipeptide Phe‑Arg‑NH2 has not been functionally validated as an RFamide receptor ligand in the same assays, indicating that the precise Arg‑Phe‑NH2 configuration is a stringent requirement for pharmacophore recognition. Consequently, procurement of the correct salt form and sequence is not a matter of convenience but a prerequisite for obtaining interpretable and reproducible data [1].

Quantitative Evidence Guide: Arg-Phe-NH2 HCl Differentiation Against Closest Analogs


Arg-Phe-NH2 HCl vs. Arg-Phe-OH (Free Acid): C‑Terminal Amidation Is Essential for RFamide Receptor Bioactivity

The C‑terminal amide of Arg‑Phe‑NH2 is a well‑established structural determinant for RFamide receptor interaction. In biochemical and cellular assays, the non‑amidated dipeptide Arg‑Phe‑OH displays drastically reduced agonistic activity compared with the amidated form . While exact fold‑difference values are context‑dependent (varying with receptor subtype and assay readout), the amidation is a binary requirement: studies across the RFamide family consistently show that deamidation reduces potency to near‑background levels . In the NPFF receptor system, the C‑terminal Arg‑Phe‑NH2 motif serves as the minimal pharmacophore, and removal of the amide abolishes detectable binding in competition assays [1].

RFamide pharmacology peptide amidation receptor agonism

Arg-Phe-NH2 vs. Neuropeptide FF: The Dipeptide Is the Minimal Functional Pharmacophore for NPFF Receptor Engagement

In a systematic SAR exploration, Gealageas et al. (2012) demonstrated that the amidated dipeptide Arg‑Phe‑NH2 serves as the minimal structural core capable of engaging both NPFF receptor subtypes [1]. Starting from this dipeptide scaffold, N‑terminal modification led to the discovery of compounds 12 and 35 with subnanomolar affinities towards NPFF₁R (Ki values below 1 nM), comparable to the endogenous full‑length ligand NPVF [1]. The parent octapeptide neuropeptide FF (FLFQPQRF‑NH2, MW ≈ 1,100 Da) achieves Ki values of 2.82 nM (NPFF₁R) and 0.21 nM (NPFF₂R) . Although the stand‑alone dipeptide Arg‑Phe‑NH2 has lower absolute affinity than the full‑length peptide, its value lies in: (i) serving as a validated, structurally minimal starting point for SAR‑driven optimization; and (ii) enabling rapid, cost‑efficient synthesis of focused libraries—the octapeptide cannot provide this strategic flexibility.

neuropeptide FF receptor SAR minimal pharmacophore

Arg-Phe-NH2 HCl vs. RF9: Differentiated by Functional Role (Core Scaffold vs. High-Affinity Antagonist)

RF9 (1‑adamantanecarbonyl‑Arg‑Phe‑NH2) is a direct N‑terminal derivative of Arg‑Phe‑NH2. RF9 acts as a potent and selective NPFF receptor antagonist with Ki values of 58 ± 5 nM (hNPFF₁R) and 75 ± 9 nM (hNPFF₂R) . Arg‑Phe‑NH2 itself is the unsubstituted parent dipeptide that, while possessing lower intrinsic affinity, constitutes the essential pharmacophoric core without which RF9 would lose activity. This creates a clear procurement differentiation: researchers requiring a validated antagonist with defined Ki values should procure RF9; researchers engaged in SAR exploration, hit‑to‑lead optimization, or internal library synthesis should procure Arg‑Phe‑NH2 HCl as the versatile starting scaffold [1].

NPFF antagonist RF9 ligand design

Arg-Phe-NH2 vs. FMRFamide: 4‑Fold Greater Haemodynamic Potency in Anesthetized Rat Model

In a direct comparative in vivo study, L‑Arg‑L‑Phe (the dipeptide corresponding to the C‑terminus of FMRFamide) was approximately 4‑fold more potent than the full tetrapeptide FMRFamide (Phe‑Met‑Arg‑Phe‑NH2) in increasing mean arterial blood pressure (MABP) and heart rate in anesthetized rats [1]. This finding, derived from an investigation of over 40 different peptides, demonstrates that the C‑terminal Arg‑Phe sequence alone is not merely sufficient to recapitulate FMRFamide’s haemodynamic activity but is actually more potent on a molar basis [1]. While the reference study likely employed L‑Arg‑L‑Phe‑OH, the amidated form Arg‑Phe‑NH2 is the biologically relevant C‑terminus of FMRFamide; the amidation is expected to further enhance receptor‑mediated potency based on well‑established RFamide SAR [2].

cardiovascular pharmacology RFamide peptides in vivo potency

Arg-Phe-NH2 HCl Aqueous Solubility: Practical Handling Advantage for In Vitro Assay Preparation

The hydrochloride salt of Arg‑Phe‑NH2 exhibits aqueous solubility of at least 2 mg/mL in distilled water at room temperature [1]. This solubility profile enables direct dissolution in physiologically compatible aqueous buffers without the need for organic co‑solvents such as DMSO or acetonitrile, which are often required for more hydrophobic RFamide analogs. For comparison, the N‑terminally modified analog Nle‑Arg‑Phe‑NH2 commonly requires DMSO or ethanol for dissolution . The avoidance of organic solvents reduces potential solvent‑induced confounding effects in cell‑based assays and simplifies the preparation of dose‑response solutions.

peptide solubility sample preparation in vitro assays

Arg-Phe-NH2 as a Defined Impurity Marker in Peptide Drug Quality Control: Validated LOD/LOQ from Capillary Electrophoresis

Arg‑Phe‑NH2 is not only a bioactive dipeptide but also a characterized related‑substance impurity in the synthesis of larger therapeutic tetrapeptides. In a validated capillary electrophoresis method for H‑Tyr‑(D)Arg‑Phe‑Phe‑NH2, Arg‑Phe‑NH2 was quantified with a limit of detection (LOD) of 0.3 µg/mL and a limit of quantification (LOQ) of 0.8 µg/mL at a target analyte concentration of 1 mg/mL [1]. This established analytical specification enables its use as a reference standard for impurity profiling and batch‑to‑batch consistency verification, a role that closely related dipeptides such as Phe‑Arg‑NH2 cannot fulfill without re‑validation of entirely new analytical parameters [1].

peptide analytics capillary electrophoresis impurity profiling

Optimal Research and Industrial Application Scenarios for Arg-Phe-NH2 HCl Based on Quantitative Differentiation Evidence


RFamide Receptor SAR and Lead Optimization Campaigns

Arg‑Phe‑NH2 HCl is the validated minimal pharmacophore for NPFF₁R and NPFF₂R, as established by Gealageas et al. (2012) [1]. Researchers engaged in structure‑activity relationship (SAR) exploration should procure this compound as the unsubstituted starting scaffold for systematic N‑terminal derivatization, which has been shown to yield sub‑nanomolar NPFF₁R ligands (Ki < 1 nM for optimized derivatives) [1]. This approach is fundamentally different from using pre‑optimized antagonists such as RF9, which cannot be re‑diversified.

In Vivo Haemodynamic Studies of RFamide Peptide Function

Based on the demonstrated 4‑fold greater potency of L‑Arg‑L‑Phe over FMRFamide in elevating mean arterial blood pressure and heart rate in anesthetized rats [2], Arg‑Phe‑NH2 HCl is the reagent of choice for in vivo cardiovascular pharmacology studies of the RFamide system, offering higher assay sensitivity and reduced peptide consumption per experiment.

Aqueous‑Compatible High‑Throughput Screening Assays

With an aqueous solubility of ≥2 mg/mL in distilled water [3], Arg‑Phe‑NH2 HCl can be formulated without DMSO or other organic co‑solvents. This property is critical for high‑throughput screening (HTS) campaigns targeting RFamide receptors, where organic solvent carryover can introduce vehicle‑related cytotoxicity and confound hit identification [3].

Peptide Drug Impurity Profiling and Analytical QC Reference Standard

Arg‑Phe‑NH2 has been validated as a related‑substance impurity marker in capillary electrophoresis methods for therapeutic tetrapeptides, with a defined LOD of 0.3 µg/mL and LOQ of 0.8 µg/mL [4]. Pharmaceutical QC laboratories can deploy this dipeptide as a ready‑to‑use reference standard for batch release testing and stability monitoring, eliminating the need for time‑consuming analytical method development [4].

Quote Request

Request a Quote for Arg-phe-NH2, hcl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.